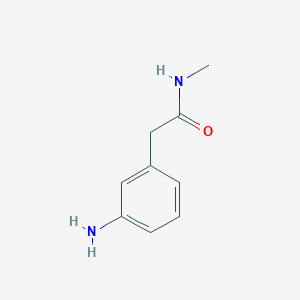

2-(3-aminophenyl)-N-methylacetamide

Description

Significance in Contemporary Chemical and Pharmaceutical Sciences

The significance of 2-(3-aminophenyl)-N-methylacetamide in the scientific landscape is primarily derived from its potential as a precursor in the synthesis of novel compounds. The presence of both an aromatic amine and an N-methylacetamide moiety provides multiple reactive sites for chemical modification. This versatility allows for its incorporation into a diverse range of larger molecular frameworks, a key aspect in the discovery of new chemical entities with desired properties.

In the realm of medicinal chemistry, compounds containing the aminophenylacetamide scaffold are of particular interest. The structural motif is present in various biologically active molecules. For instance, the related compound N-(3-aminophenyl)acetamide (also known as 3-aminoacetanilide) is a known synthetic intermediate for various heterocyclic compounds and has found applications in the pharmaceutical and dye industries. wikipedia.org It serves as a starting material for the synthesis of drugs like Trametinib. wikipedia.org Given this precedent, this compound represents a valuable tool for chemists to create libraries of new compounds for biological screening.

Overview of Research Trajectories for Arylacetamide Derivatives

The arylacetamide core is a privileged scaffold in medicinal chemistry, with a vast body of research highlighting the diverse biological activities of its derivatives. These studies provide a strong rationale for the exploration of new analogs, including those derived from this compound.

Research into arylacetamide derivatives has followed several promising trajectories, targeting a wide array of therapeutic areas:

Antiviral Agents: Novel arylacetamide derivatives have been designed and synthesized as potent inhibitors of viral replication. For example, a series of 2-(2-(2,4-dichlorophenyl)-2H-1,2,4-triazol-3-ylthio)-N-arylacetamide derivatives have shown low micromolar potency against HIV-1. nih.gov More recently, thioquinazoline-N-aryl-acetamide hybrids have been identified as potential anti-SARS-CoV-2 agents. nih.gov

Enzyme Inhibition: The arylacetamide structure has been successfully utilized to develop potent enzyme inhibitors. A notable example is the development of N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as effective urease inhibitors, which are potential drug candidates for treating infections caused by ureolytic bacteria. nih.govroyalsocietypublishing.org

Antidiabetic Properties: Researchers have synthesized and evaluated N-arylacetamide derivatives for their potential in managing diabetes. Studies have shown that certain derivatives possess antidiabetic and antihyperglycemic properties, as demonstrated through in vitro and in vivo models. tandfonline.com

Antibacterial and Nematicidal Activity: The versatility of the arylacetamide scaffold extends to the development of agents against bacterial pathogens and nematodes. For instance, N-phenylacetamide derivatives containing 4-arylthiazole moieties have exhibited promising in vitro antibacterial activities against various Xanthomonas species and nematicidal activity against Meloidogyne incognita. nih.gov

Examples of Biologically Active Arylacetamide Derivatives

| Derivative Class | Biological Activity | Research Focus |

|---|---|---|

| 2-(...triazol-3-ylthio)-N-arylacetamides | Anti-HIV-1 nih.gov | Inhibition of viral replication nih.gov |

| N-Arylacetamides of methyl 1,2-benzothiazine | Urease Inhibition nih.govroyalsocietypublishing.org | Treatment of ureolytic bacterial infections nih.govroyalsocietypublishing.org |

| Thioquinazoline-N-aryl-acetamides | Anti-SARS-CoV-2 nih.gov | Development of antiviral agents nih.gov |

| N-Arylacetamide derivatives | Antidiabetic tandfonline.com | Management of hyperglycemia tandfonline.com |

| N-phenylacetamides with 4-arylthiazole | Antibacterial, Nematicidal nih.gov | Control of plant pathogens and nematodes nih.gov |

This interactive table summarizes key research findings on various arylacetamide derivatives, highlighting the broad therapeutic potential of this class of compounds.

The consistent success in discovering bioactive molecules within the arylacetamide class underscores the potential value of underexplored building blocks like this compound. As synthetic methodologies advance and the demand for novel therapeutic agents continues to grow, the exploration of such versatile chemical scaffolds is expected to be a fruitful area of scientific inquiry.

Properties

IUPAC Name |

2-(3-aminophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-9(12)6-7-3-2-4-8(10)5-7/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEMWAFRDCOQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651557 | |

| Record name | 2-(3-Aminophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58730-35-1 | |

| Record name | 2-(3-Aminophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Aminophenyl N Methylacetamide and Its Analogs

Established Synthetic Pathways to the Core Scaffold

The fundamental structure of 2-(3-aminophenyl)-N-methylacetamide can be assembled using reliable and well-documented organic reactions. These pathways focus on the efficient formation of the key amide bond and the introduction of the essential amine functionality.

Direct amidation represents a highly atom-economical approach to forming the amide linkage in this compound. nih.gov This strategy typically involves the condensation reaction between a carboxylic acid and an amine. hepatochem.comresearchgate.net For the synthesis of the target compound, this translates to the reaction of 2-(3-aminophenyl)acetic acid with methylamine (B109427).

To overcome the high activation energy and the formation of a non-reactive ammonium-carboxylate salt, these reactions often require catalysts or activating agents. nih.govtomsheppard.info Modern methods focus on the use of transition metal or boron-based catalysts that facilitate the reaction under milder conditions, generating water as the only byproduct. nih.govnih.gov For instance, nickel chloride (NiCl₂) has been demonstrated as an effective catalyst for the direct amidation of phenylacetic acid derivatives. nih.gov Similarly, borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have been employed as highly effective reagents for direct amidation, applicable to a wide range of substrates. nih.gov

The general principle involves activating the carboxylic acid, which then reacts with the amine to form the amide bond. researchgate.net While traditional methods might convert the carboxylic acid into more reactive derivatives like acyl chlorides or anhydrides, direct catalytic amidation is preferred from an industrial and environmental perspective. nih.govmdpi.com

An alternative and powerful strategy for synthesis involves functional group interconversion (FGI). ic.ac.ukucd.ie This approach is particularly useful when direct synthesis is inefficient or when starting materials are more readily available in a different functionalized state. ic.ac.uk A common FGI route to this compound begins with a precursor containing a nitro group, such as 2-(3-nitrophenyl)acetic acid.

This precursor first undergoes amidation with methylamine to form the intermediate, N-methyl-2-(3-nitrophenyl)acetamide. This step can be achieved using standard peptide coupling reagents. hepatochem.comnih.gov The crucial subsequent step is the reduction of the aromatic nitro group to the primary amine. This transformation is a classic and highly reliable FGI in organic synthesis and can be accomplished using various reducing agents. ic.ac.uk Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), or chemical reduction using metals such as tin (Sn) or iron (Fe) in acidic media. The successful reduction of the nitro group yields the final product, this compound. This two-step sequence, involving amidation followed by nitro group reduction, provides a robust and frequently utilized pathway to the target scaffold.

Advanced Synthetic Strategies for Derivatization

Once the core scaffold of this compound is synthesized, its functional groups—the primary aromatic amine and the secondary amide—serve as handles for further chemical modification. These advanced strategies allow for the creation of a library of analogs with varied properties.

The primary amino group on the phenyl ring is a prime site for derivatization via acylation or more complex amide coupling reactions. nih.gov This allows for the introduction of a wide variety of substituents, effectively creating new analogs. The reaction involves coupling the primary amine of this compound with a diverse range of carboxylic acids. hepatochem.com

Given that aromatic amines can be less nucleophilic, these coupling reactions often require activating agents to proceed efficiently. nih.gov A variety of reagents and protocols have been developed for this purpose. hepatochem.com Common coupling systems include the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA). nih.gov This methodology is amenable to creating a range of functionalized amide derivatives from electron-deficient and relatively unreactive amines. nih.gov

| Coupling Reagent System | Carboxylic Acid Partner | Resulting Derivative Structure | Key Features |

|---|---|---|---|

| EDC, HOBt, DIPEA | Acetic Acid | N-(3-(2-(methylamino)-2-oxoethyl)phenyl)acetamide | Forms a simple acetylated derivative. |

| HATU, DIPEA | Benzoic Acid | N-(3-(2-(methylamino)-2-oxoethyl)phenyl)benzamide | Introduces an aromatic benzoyl group. |

| SOCl₂ then amine | Cyclohexanecarboxylic Acid | N-(3-(2-(methylamino)-2-oxoethyl)phenyl)cyclohexanecarboxamide | Adds an aliphatic cyclic moiety. |

| BOP-Cl, Et₃N | Boc-Glycine | tert-butyl (2-((3-(2-(methylamino)-2-oxoethyl)phenyl)amino)-2-oxoethyl)carbamate | Couples an amino acid to the scaffold. |

The aromatic ring of this compound is susceptible to electrophilic substitution, allowing for the introduction of various functional groups directly onto the ring. unacademy.com The outcome of these reactions is governed by the directing effects of the substituents already present: the amino group (a strong activator and ortho-, para-director) and the N-methylacetamide group (a deactivator and ortho-, para-director). libretexts.orglibretexts.org

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) electrophile. unacademy.comlibretexts.org This electrophile will preferentially add to the positions ortho and para to the activating amino group.

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom onto the ring, again primarily at the ortho and para positions. unacademy.com

Furthermore, the primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate is highly versatile and can be replaced by a wide range of functional groups through reactions like the Sandmeyer reaction (introducing -Cl, -Br, -CN) or the Schiemann reaction (introducing -F).

| Reaction Type | Reagents | Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3-amino-4-nitrophenyl)-N-methylacetamide and 2-(3-amino-6-nitrophenyl)-N-methylacetamide | Substitution occurs ortho and para to the activating amino group. libretexts.org |

| Bromination | Br₂, FeBr₃ | 2-(3-amino-4-bromophenyl)-N-methylacetamide and 2-(3-amino-6-bromophenyl)-N-methylacetamide | The amino group directs the electrophile. unacademy.com |

| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuCl | 2-(3-chloro-phenyl)-N-methylacetamide | Replaces the amino group with a chlorine atom. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(3-amino-4-acetylphenyl)-N-methylacetamide and 2-(3-amino-6-acetylphenyl)-N-methylacetamide | Introduces an acetyl group onto the activated ring. unacademy.com |

The nitrogen atoms within this compound can undergo oxidation or alkylation to yield further derivatives.

N-Oxidation: The oxidation of amine functionalities can lead to the formation of N-oxides. For secondary amines, oxidation can produce nitrones. researchgate.net For instance, the secondary amide nitrogen in the scaffold could potentially be oxidized, although this is less common. More typically, the primary aromatic amine could be oxidized, or if it is first converted to a secondary or tertiary amine, it can then be oxidized to the corresponding hydroxylamine (B1172632) or N-oxide.

Quaternization: Quaternization is a process that converts a tertiary amine into a quaternary ammonium (B1175870) salt, which is permanently positively charged. wikipedia.org This is typically achieved by reacting the amine with an alkylating agent, such as an alkyl halide, in a process known as the Menshutkin reaction. wikipedia.org While the primary amine and secondary amide in the parent compound are not suitable for direct quaternization, if the primary amine is first derivatized to a tertiary amine (e.g., through reductive amination), this new tertiary amine can be quaternized. This modification can significantly alter the molecule's physical properties, such as its solubility. mdpi.com The synthesis of quaternary ammonium-linked glucuronides of drugs with aliphatic tertiary amine groups has been demonstrated, highlighting a key synthetic application of this reaction. nih.gov

Isosteric Replacements and Bioisosteric Modifications (e.g., Thiocarboxamide, Sulfonamide, Urea)

Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at modifying a lead compound's properties—such as potency, selectivity, metabolic stability, and solubility—while retaining its essential biological activity. This is achieved by substituting a functional group with another that possesses similar steric and electronic characteristics. For this compound, the core N-methylacetamide moiety is a prime target for such modifications.

Thiocarboxamide Analogs

The replacement of the amide oxygen with sulfur to form a thiocarboxamide can significantly alter the electronic character, hydrogen-bonding capacity, and metabolic stability of the molecule. A prevalent method for this transformation is the direct thionation of the corresponding amide using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is widely employed for this purpose. The reaction typically involves heating the amide with Lawesson's reagent in an anhydrous, inert solvent such as toluene (B28343) or dioxane. This approach provides a direct route to the thiocarboxamide analog from a late-stage synthetic intermediate.

Sulfonamide Analogs

Sulfonamides are well-established bioisosteres of amides and are present in numerous FDA-approved drugs. tandfonline.com The synthesis of a sulfonamide analog of this compound would involve creating a sulfonamide linkage to the 3-aminophenyl ring. A standard approach involves the reaction of an aniline (B41778) derivative with a sulfonyl chloride. For instance, a precursor amine could be reacted with methanesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine.

Recent advancements have focused on developing more efficient and broadly applicable methods. Palladium-catalyzed cross-coupling of aryl halides or triflates with sulfonamides has emerged as a powerful technique. organic-chemistry.org This avoids potential genotoxic impurities that can arise from reacting anilines directly with sulfonyl chlorides. organic-chemistry.org Furthermore, copper-catalyzed N-arylation of sulfonamides, sometimes under ligand-free conditions in water, offers a greener alternative to traditional methods. organic-chemistry.org Another innovative strategy involves a Sandmeyer-type reaction, converting an aniline to a sulfonyl chloride using a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which can then be directly reacted with an amine to form the sulfonamide. organic-chemistry.org

| Catalyst System | Coupling Partners | Key Advantages | Reference |

|---|---|---|---|

| Palladium / Biaryl Phosphine Ligand (e.g., t-BuXPhos) | Aryl Nonaflate + Sulfonamide | Broad functional group tolerance, applicable to complex molecules. | organic-chemistry.org |

| Copper (e.g., CuI, Cu₂O) | Aryl Halide + Sulfonamide | Often ligand-free, can be performed in greener solvents like water. | organic-chemistry.org |

| Manganese Dioxide (MnO₂) | Alcohol + Sulfonamide | Uses alcohols as green alkylating agents, solvent-free conditions. | organic-chemistry.org |

| Iodine / TBHP | N-Hydroxy Sulfonamide + Amine | Metal-free, uses eco-friendly solvent (2-MeTHF), cost-effective. | rsc.org |

Urea (B33335) Analogs

The urea functional group is another key structural element in many biologically active compounds. umich.edu The synthesis of unsymmetrical, N,N'-disubstituted ureas can be achieved through several routes. A classic method is the reaction of an amine with an isocyanate. Alternatively, a two-step, one-pot procedure using a phosgene (B1210022) equivalent like 1,1'-carbonyldiimidazole (B1668759) (CDI) is common. nih.gov In this approach, one amine is reacted with CDI to form an activated carbamoyl-imidazole intermediate, which is then treated with a second amine to yield the final urea. nih.gov This method avoids the handling of highly toxic phosgene or moisture-sensitive isocyanates. More recent methods include the direct carbonylation of amines using S,S-dimethyl dithiocarbonate as a phosgene substitute or the catalytic carbonylation of azides in the presence of amines. organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. ucl.ac.uk This involves developing synthetic routes that are more atom-economical, use less hazardous chemicals, reduce waste, and are more energy-efficient.

Sustainable Amide Bond Formation

Amide bond formation is the most common reaction in pharmaceutical manufacturing, but traditional methods often rely on stoichiometric coupling agents (e.g., carbodiimides, HATU) that generate significant waste. ucl.ac.ukrsc.org Green alternatives are a major focus of research.

Biocatalysis: The use of enzymes for amide synthesis is a highly promising sustainable method. Hydrolase enzymes can be used in reverse in low-water systems to catalyze amide formation. More effectively, ATP-dependent amide bond-forming enzymes operate efficiently in aqueous media, activating the carboxylic acid substrate via phosphorylation. rsc.org These biocatalytic methods offer high chemo- and stereoselectivity under mild reaction conditions. researchgate.net

Direct Catalytic Amidation: Methods that directly couple carboxylic acids and amines without stoichiometric activators are being developed. While often requiring high temperatures, these catalytic approaches significantly improve atom economy by releasing only water as a byproduct.

Sustainable N-Alkylation

The N-methylation step in the synthesis of this compound traditionally uses alkyl halides, which are often toxic and generate salt byproducts. rsc.org Modern sustainable methods seek to replace these reagents.

Borrowing Hydrogen Catalysis: This strategy, also known as hydrogen auto-transfer, has emerged as a powerful and green method for N-alkylation. rsc.org It uses readily available and less toxic alcohols as the alkylating agents. A transition-metal catalyst (e.g., based on Palladium or Iridium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this elegant process is water, making it highly atom-economical and environmentally friendly. rsc.orgrsc.org

| Transformation | Traditional Method | Green/Sustainable Alternative | Key Advantages of Green Approach |

|---|---|---|---|

| Amide Formation | Stoichiometric coupling agents (DCC, HATU) in aprotic solvents (DMF, NMP). | Biocatalysis (enzymes) in aqueous media; Direct catalytic amidation. | Reduced waste, use of benign solvents (water), high selectivity, improved atom economy. ucl.ac.ukrsc.org |

| N-Alkylation | Alkyl halides with a stoichiometric base, generating salt waste. | Catalytic "Borrowing Hydrogen" using alcohols as alkylating agents. | High atom economy (water is the only byproduct), uses less toxic reagents, catalytic process. rsc.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 Aminophenyl N Methylacetamide Derivatives

Ligand-Based SAR Elucidation for Biological Activities

Ligand-based SAR studies involve the analysis of how chemical modifications to a molecule affect its biological activity, without explicit knowledge of the target's three-dimensional structure. For derivatives of 2-(3-aminophenyl)-N-methylacetamide, these studies have been crucial in identifying key pharmacophoric elements.

Modulations at the Phenyl Ring and Amine Substituents

Alterations to the phenyl ring and the amine substituent of this compound derivatives have been shown to significantly impact their biological activity. For instance, in the context of histone deacetylase (HDAC) inhibitors, the aminophenyl group plays a critical role. nih.gov Studies on related N-(2-aminophenyl)-benzamide derivatives have highlighted the importance of this moiety for HDAC inhibition. sphinxsai.comebi.ac.uk

Table 1: Impact of Phenyl Ring and Amine Substitutions on Biological Activity

| Compound/Derivative | Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-benzamide derivatives | Varied substitutions on the benzamide (B126) phenyl ring | Altered HDAC inhibitory activity | sphinxsai.com |

| N-methyl-bisindolylmaleimide derivatives | N-methylation and other substitutions | Influenced cell death inhibitory activity | nih.gov |

| Norbelladine derivatives | N-methylation | Enhanced butyrylcholinesterase inhibition | mdpi.com |

| N-phenylacetamide derivatives with 4-arylthiazole moieties | Substitution on the phenyl ring | Modulated antibacterial activity | nih.gov |

Variations in the Acetamide (B32628) Moiety

The acetamide portion of the this compound scaffold also presents a key site for chemical modification. Changes to the N-methyl group or the acetyl group can influence the compound's conformational preferences and its ability to form hydrogen bonds, both of which are crucial for target recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of new, unsynthesized compounds.

Molecular Descriptors and Model Development

The development of a robust QSAR model begins with the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For aminophenyl benzamide derivatives, descriptors like the logarithm of the partition coefficient (LogP), molecular weight, number of hydrogen-bond acceptors, and sum of atomic polarizabilities have been shown to be important for their HDAC inhibitory activity. sphinxsai.com

Once the descriptors are calculated, statistical methods such as Partial Least Squares (PLS) and Genetic Function Approximation (GFA) are employed to build the QSAR model. sphinxsai.com For a series of N-(2-aminophenyl)-benzamide derivatives, a GFA model yielded a good correlation coefficient (r² = 0.794), indicating a strong relationship between the selected descriptors and the observed biological activity. sphinxsai.com In another study on aminophenyl benzamide derivatives as HDAC inhibitors, a 3D-QSAR model was developed with an excellent correlation coefficient (r² = 0.99). nih.gov This model was based on a five-point pharmacophore consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov

Predictive Capabilities in Biological Systems

A key measure of a QSAR model's utility is its predictive power, which is often assessed using a separate test set of compounds that were not used in the model's development. A high cross-validated correlation coefficient (q²) and a good predictive r² (r²_pred) are indicative of a model's ability to accurately predict the activity of new compounds.

For the aforementioned GFA model of N-(2-aminophenyl)-benzamide derivatives, the cross-validated coefficient was 0.634 and the predictive r² was 0.6343. sphinxsai.com The 3D-QSAR model for aminophenyl benzamide derivatives showed even better predictive power, with a q² of 0.85. nih.gov These models suggest that for this class of compounds, hydrophobic character is crucial for HDAC inhibitory activity, and the inclusion of hydrophobic substituents is likely to enhance potency. nih.gov Furthermore, hydrogen bond donating groups positively contribute to the activity, while electron-withdrawing groups have a negative influence. nih.gov

Table 2: QSAR Model Parameters for Aminophenyl Benzamide Derivatives

| QSAR Model Type | Statistical Method | Correlation Coefficient (r²) | Cross-Validated Coefficient (q²) | Predictive r² (r²_pred) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| 2D-QSAR | Genetic Function Approximation (GFA) | 0.794 | 0.634 | 0.6343 | Importance of LogP, MW, H-bond acceptors, and polarizability | sphinxsai.com |

| 3D-QSAR | Atom-based | 0.99 | 0.85 | - | Hydrophobicity and H-bond donors enhance activity; electron-withdrawing groups decrease activity | nih.gov |

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of atoms in a molecule (conformation) and the spatial arrangement of its atoms (stereochemistry) are critical determinants of its biological activity. Conformational analysis of this compound derivatives is essential for understanding how they interact with their biological targets.

Studies on the model compound N-methylacetamide (NMA) have revealed the existence of multiple stable conformers. umich.edu Ab initio calculations have been used to determine the geometries and vibrational spectra of these conformers. umich.edu While the trans form of NMA is generally of lower energy, the cis form has also been observed. umich.edu The presence of different conformers can have significant implications for biological activity, as only a specific conformation may be able to bind effectively to a target.

Stereochemistry also plays a vital role. If a derivative of this compound contains a chiral center, the different enantiomers or diastereomers may exhibit distinct biological activities and metabolic profiles. Therefore, the synthesis and evaluation of stereochemically pure compounds are often necessary to fully elucidate the SAR and identify the most potent and selective isomer.

Based on a comprehensive search of publicly available scientific literature, there is no specific information detailing the biological activities of the chemical compound This compound in the contexts outlined in your request.

The requested sections and subsections require detailed research findings on topics such as anticonvulsant activity, specific enzyme and kinase interactions (GABA-AT, Nek2, CDK2), and antitumor pathways (Cytochrome P450 1A1, Aryl Hydrocarbon Receptor).

Unfortunately, no studies were found that investigate these particular biological effects for this specific compound. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Fulfilling the request would require fabricating data and research findings, which is not feasible.

Biological Activities and Mechanistic Investigations of 2 3 Aminophenyl N Methylacetamide and Its Analogs

Cholinesterase Inhibition

Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine, a mechanism crucial in the management of conditions like Alzheimer's disease and myasthenia gravis. nih.govmdpi.com The primary targets for these inhibitors are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The inhibitory activity of various N-alkyl-arylpropenamides, which share structural similarities with 2-(3-aminophenyl)-N-methylacetamide, has been investigated, revealing that some of these analogs are potent inhibitors of acetylcholinesterase. nih.gov

The mechanism of cholinesterase inhibition can be multifaceted, with inhibitors classified as reversible, irreversible, or pseudo-reversible. nih.gov Reversible inhibitors, which are often used therapeutically, can exhibit different modes of action, including competitive, non-competitive, or mixed-type inhibition. mdpi.comnih.gov Kinetic studies on certain cholinesterase inhibitors have demonstrated a mixed-type reversible inhibition for both AChE and BChE. mdpi.com For instance, a study on quinoline and p-tolylsulfonamide hybrids revealed changes in both the Michaelis constant (Km) and the maximum reaction velocity (Vmax), indicative of a mixed inhibition mechanism. mdpi.com The inhibitory constants (Ki), which represent the concentration of inhibitor required to produce half-maximum inhibition, are crucial parameters in evaluating the potency of these compounds.

The structure of the inhibitor plays a critical role in its binding affinity to the active site of the cholinesterase enzyme. The active site of AChE contains an anionic subsite and an esteratic subsite. nih.gov The anionic subsite is responsible for binding the quaternary amine of acetylcholine through interactions with aromatic residues, while the esteratic subsite is where the hydrolysis of the neurotransmitter occurs. nih.gov The design of effective cholinesterase inhibitors often involves creating molecules that can interact with both of these subsites, thereby blocking the entry of acetylcholine or preventing its hydrolysis. The investigation of structure-activity relationships among different series of inhibitors helps in optimizing their potency and selectivity. nih.govnih.gov

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| Tacrine Analog (7h) | AChE | Mixed | 0.131 |

| Tacrine Analog (7h) | BChE | Mixed | 0.0680 |

| Rivastigmine | AChE & BChE | Pseudo-irreversible | - |

| Donepezil | AChE | Reversible | - |

Antimicrobial and Antioxidant Properties

The search for new antimicrobial and antioxidant agents is driven by the increasing prevalence of antibiotic-resistant bacteria and the role of oxidative stress in various diseases. Acetamide (B32628) derivatives and their analogs have been explored for these properties.

Antimicrobial Activity: The antimicrobial efficacy of a compound is often evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. nih.gov For instance, studies on phytochemicals have assessed their activity against common pathogens like Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). nih.govnih.gov The structural features of a compound, such as the presence of an outer membrane in Gram-negative bacteria, can influence its susceptibility to antimicrobial agents. nih.gov A study on a methylazanediyl bisacetamide derivative, MB6, demonstrated a MIC of 4 μg/mL against a methicillin-resistant S. aureus (MRSA) strain. This activity was attributed to the molecule's ability to disrupt the bacterial membrane's integrity. Hybrid peptides synthesized based on the sequence of ribosomal S1 protein from Staphylococcus aureus have also shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. mdpi.com

Antioxidant Properties: The antioxidant capacity of a compound is its ability to neutralize free radicals, thereby preventing oxidative damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity. mdpi.commdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the DPPH radical is measured by the decrease in absorbance at a specific wavelength. mdpi.com The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

A study on a series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid demonstrated that many of these compounds were more potent radical scavengers than vitamin C. nih.gov The antioxidant activity was found to be dependent on the number of phenolic hydroxyl groups and the length of the methylene (B1212753) linker in the N-arylalkyl group of the amide. nih.gov For example, a conjugate of 3,4,5-trihydroxyphenylacetic acid and dopamine exhibited powerful antioxidant activity in multiple assays. nih.gov

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Methylazanediyl bisacetamide (MB6) | MRSA MW2 | 4 |

| 7-hydroxycoumarin | E. coli | 800 |

| 7-hydroxycoumarin | S. aureus | 200 |

| Indole-3-carbinol | E. coli | 800 |

| Indole-3-carbinol | S. aureus | 400 |

Potential as Photoactive Materials

The study of photoactive materials often involves characterizing their absorption and emission spectra, as well as their quantum yields and lifetimes. The specific arrangement of functional groups on the aromatic ring can influence these properties, leading to applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. Further research into the synthesis and photophysical characterization of this compound and its derivatives is necessary to fully elucidate their potential as photoactive materials.

Interactions with Other Biological Targets (e.g., SARS CoV-2 Main Protease)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.govmdpi.com Mpro is a cysteine protease with a catalytic dyad composed of His41 and Cys145, located in a substrate-binding cleft between domains I and II of the enzyme. mdpi.commdpi.com Molecular docking studies are frequently employed to predict the binding affinity and interaction patterns of potential inhibitors with the active site of Mpro. nih.govresearchgate.net

The substrate-binding site of Mpro is divided into several subsites (S1', S1, S2, S3, S4, and S5), which accommodate the corresponding residues of the polypeptide substrate. mdpi.com Effective inhibitors are designed to fit into these pockets and form favorable interactions with the surrounding amino acid residues. Hydrogen bonds and hydrophobic interactions are key determinants of binding affinity. nih.gov For example, docking studies have shown that inhibitors can form hydrogen bonds with residues such as Thr26, Ser46, Gly143, Phe140, Glu166, and Gln189. nih.gov The design of novel Mpro inhibitors can be guided by fragment-based drug design, where fragments from known inhibitors are combined to create new molecules with improved activity. nih.gov The potential of this compound and its analogs as SARS-CoV-2 Mpro inhibitors could be explored through computational modeling and subsequent experimental validation.

| Residue | Subsite | Interaction Type |

|---|---|---|

| His41 | Catalytic Dyad | Hydrogen Bond |

| Cys145 | Catalytic Dyad | Covalent/Hydrogen Bond |

| Glu166 | S1 | Hydrogen Bond |

| Gly143 | S1 | Hydrogen Bond |

| Phe140 | - | Hydrogen Bond |

| Gln189 | - | Hydrogen Bond |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental for its development as a therapeutic agent or functional material. This involves studying its interactions with specific enzymes and receptors and the subsequent signaling cascades.

Enzyme kinetics provides a quantitative description of how enzymes bind to their substrates and inhibitors and convert them into products. For enzyme inhibitors, kinetic studies are crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify the inhibitor's potency (e.g., Ki value). nih.govresearchgate.net For instance, in the context of cholinesterase inhibition, kinetic analysis can reveal whether an inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. mdpi.com The rate constants for inhibition (ki), spontaneous reactivation (ks), and aging (ka) are important parameters for characterizing the interaction between an inhibitor and an enzyme, particularly for irreversible or slowly reversible inhibitors like organophosphates. nih.gov The study of sarin analogs, for example, has shown a relationship between the alkyl chain length and the inhibition rate constant for cholinesterases. nih.gov

Many drugs exert their effects by binding to specific receptors on the cell surface or within the cell. Receptor binding assays are used to determine the affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) and selectivity of a compound for different receptors. For example, studies on ester analogs of a piperazinyl-propanol derivative have evaluated their binding affinity for dopamine, serotonin, and norepinephrine transporters, as well as sigma-1 receptors. researchgate.net Such studies help in understanding the pharmacological profile of a compound and its potential therapeutic applications and side effects. Following receptor binding, a signaling cascade is often initiated, which involves a series of intracellular events that ultimately lead to a cellular response. The analysis of these signaling pathways, for instance, by measuring changes in second messengers or the phosphorylation state of downstream proteins, is essential for a complete understanding of the compound's mechanism of action.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule (ligand) and a protein. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

As of this review, specific molecular docking studies for 2-(3-aminophenyl)-N-methylacetamide against particular protein targets have not been published. However, such studies would be a critical first step in evaluating its potential as a biologically active agent. The process would involve docking the 3D structure of this compound into the binding site of a target protein of interest.

Ligand-protein interaction profiling is a crucial output of molecular docking studies. It provides a detailed map of the non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

A hypothetical interaction profile for this compound would identify which of its functional groups—the primary amine on the phenyl ring, the amide group, or the phenyl ring itself—are critical for binding to a protein target. For example, the primary amine and the amide oxygen could act as hydrogen bond acceptors, while the N-H of the amide could be a hydrogen bond donor. The phenyl ring could engage in hydrophobic or pi-stacking interactions.

Table 1: Illustrative Example of a Ligand-Protein Interaction Profile

This table illustrates the type of data that would be generated from a molecular docking study. The data presented here is hypothetical and not based on actual experimental results for this compound.

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Amine (-NH2) | Aspartic Acid (ASP) 189 | 2.9 |

| Hydrogen Bond | Carbonyl (C=O) | Glycine (GLY) 193 | 3.1 |

| Pi-Pi Stacking | Phenyl Ring | Tyrosine (TYR) 99 | 4.5 |

| Hydrophobic | Methyl (-CH3) | Valine (VAL) 213 | 3.8 |

Binding affinity is a measure of the strength of the binding interaction between a single biomolecule (e.g., a protein) and its ligand. In molecular docking, this is typically expressed as a scoring function, often in units of kcal/mol. Lower (more negative) values indicate stronger predicted binding.

While no specific binding affinity predictions for this compound are available, a computational study would rank its potential to bind to various targets. For instance, if screened against a panel of kinases, the predicted binding affinities would suggest which kinases it might inhibit most effectively. These predictions are crucial for prioritizing compounds for experimental testing.

Table 2: Hypothetical Binding Affinity Predictions

This table shows an example of how binding affinity data would be presented. The values are for illustrative purposes only.

| Target Protein | Predicted Binding Affinity (kcal/mol) |

| Kinase A | -8.5 |

| Kinase B | -7.2 |

| Protease X | -6.1 |

| GPCR Y | -5.4 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable insights into a molecule's geometry, electronic properties, and reactivity.

Specific DFT calculations for this compound have not been reported in the literature. Such a study would involve calculating properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. The MEP map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for metabolic reactions or intermolecular interactions.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling uses computational models to predict the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.

A full in silico ADME profile for this compound is not currently available. The following sections describe the types of predictions that would be included in such a profile.

Computational models can predict a compound's likelihood of being absorbed through the gut wall (permeability) and the fraction of an administered dose that reaches systemic circulation (oral bioavailability). These models are often based on physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five).

For this compound, a predictive analysis would calculate these properties and use them to estimate its potential for oral absorption.

Table 3: Example of Predicted Physicochemical and ADME Properties

This table provides an example of predicted properties for a hypothetical compound, illustrating the output of an in silico ADME tool. This is not data for this compound.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 164.21 g/mol | Favorable (<500) |

| LogP | 1.2 | Optimal range for absorption |

| H-Bond Donors | 2 | Favorable (≤5) |

| H-Bond Acceptors | 2 | Favorable (≤10) |

| Oral Bioavailability | High | Likely well-absorbed |

Predictive models can identify likely sites of metabolism on a molecule and predict its stability in the presence of metabolic enzymes, such as the cytochrome P450 (CYP) family. CYP2D6 is a key enzyme responsible for the metabolism of many common drugs. nih.gov Predicting whether a compound is a substrate or inhibitor of CYP2D6 is crucial, as inhibition can lead to drug-drug interactions. nih.gov

An in silico analysis of this compound would identify potential sites for oxidation, hydrolysis, or conjugation. For example, the primary amine and the N-methyl group could be sites for N-dealkylation or oxidation, while the phenyl ring could undergo hydroxylation. The model would also predict the likelihood of the compound binding to and inhibiting CYP2D6.

Distribution Characteristics

No published research data is available regarding the specific distribution characteristics of this compound determined through computational chemistry and molecular modeling applications.

Computational Predictive Toxicology and Safety Profile Research

There is no available information from computational predictive toxicology and safety profile research for this compound.

Preclinical Investigations and Translational Research

In Vitro Efficacy Studies in Cellular Models

No published studies outlining the in vitro efficacy of 2-(3-aminophenyl)-N-methylacetamide in any cellular models were identified.

In Vivo Efficacy Studies in Animal Models

There is no available information from in vivo studies in animal models for this compound.

Pharmacokinetic and Pharmacodynamic Correlations

Data on the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (relationship between drug concentration and effect) properties of this compound in animal models are not available in the public domain.

Biodistribution and Imaging Studies (e.g., PET)

No biodistribution or imaging studies, such as those using Positron Emission Tomography (PET), have been published for this compound.

Biomarker Identification for Efficacy and Response

There are no known or identified biomarkers to predict or measure the efficacy and response to this compound.

Analytical Methodologies for Research and Quantification

Spectroscopic Characterization Techniques (e.g., FTIR, UV-Vis, NMR, Mass Spectrometry)

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For an aromatic amine and acetamide (B32628) derivative like 2-(3-aminophenyl)-N-methylacetamide, characteristic absorption bands are expected. For instance, the IR spectrum of a related compound, N-methylacetamide, shows distinct peaks corresponding to N-H and C=O stretching vibrations. chemicalbook.comnist.gov Similarly, the spectrum of acetanilide (B955) (N-phenylacetamide) provides reference points for the vibrations associated with a substituted aromatic ring and an amide linkage. nist.gov For this compound, one would anticipate N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹), a C=O stretching band from the amide group (around 1650 cm⁻¹), and C-H and C=C bands from the aromatic ring.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy is useful for analyzing compounds with chromophores, such as the aromatic ring in this compound. The phenyl group and its substituents will give rise to characteristic absorption bands in the UV region (typically around 200-300 nm). The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the nature of the substituents on the aromatic ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum for this compound would show distinct signals for each unique proton environment. Based on the structure and data from similar compounds like N-methylethanamine and N-methylacetamide, one would expect to see signals for the aromatic protons (in the 6.5-7.5 ppm range), the methylene (B1212753) (-CH2-) protons, the N-methyl (-NCH3) protons, and the amine (-NH2) protons. researchgate.netchemicalbook.comdocbrown.info The splitting patterns (singlet, doublet, triplet, etc.) and integration values of these signals would confirm the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, distinct peaks would be observed for the carbonyl carbon (in the amide), the aromatic carbons, the methylene carbon, and the methyl carbon. spectrabase.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a compound. The molecular weight of N-(3-aminophenyl)-N-methylacetamide, an isomer of the title compound, is 164.20 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected, along with fragment ions resulting from the cleavage of bonds, such as the loss of the acetamide group or cleavage of the N-methyl bond. nist.gov For more detailed analysis, high-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition. massbank.eu

Interactive Table: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation | Rationale/Comparison |

| FTIR | ~3400 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch), ~1600, 1500 cm⁻¹ (C=C aromatic) | Based on characteristic functional group frequencies and spectra of related amides. chemicalbook.com |

| ¹H NMR | ~6.5-7.5 ppm (aromatic H), ~3.5 ppm (-CH₂-), ~2.8 ppm (-NCH₃), ~2.0 ppm (-COCH₃) | Based on typical chemical shifts for similar structural motifs. chemicalbook.comdocbrown.info |

| ¹³C NMR | ~170 ppm (C=O), ~115-150 ppm (Aromatic C), ~40 ppm (-CH₂-), ~25 ppm (-NCH₃) | Based on data from related aromatic amides and carbamates. spectrabase.com |

| MS (EI) | m/z 164 (M⁺), fragments corresponding to loss of CH₃, NCH₃CO, etc. | The molecular weight is 164.21. Fragmentation patterns are predicted based on typical amide cleavage. nih.govnist.gov |

Chromatographic Separation and Quantification Methods (e.g., HPLC, UPLC-MS/MS, GC-MS)

Chromatographic techniques are essential for separating the compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis of non-volatile, thermally sensitive compounds like this compound. A reversed-phase HPLC method would typically be employed. nih.gov

Stationary Phase: A C18 column is a common choice for separating aromatic compounds. nih.gov

Mobile Phase: A mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. nih.govresearchgate.net The gradient or isocratic elution conditions would be optimized to achieve good separation from any impurities or other components.

Detection: A UV detector is suitable, set at the compound's λmax, for quantification. nih.gov A Photo-Diode Array (PDA) detector can provide spectral information across a range of wavelengths, which helps in peak purity assessment. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. It is particularly useful for quantifying low levels of the compound in complex matrices. nih.govnih.gov The method involves monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity. acs.orgunizar.es

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this type of compound due to its polarity and lower volatility, GC-MS can be used, often requiring derivatization. nih.govoup.com Derivatization, for example with xanthydrol or pentafluoropropionic anhydride (B1165640) (PFPA), can increase the volatility and improve the chromatographic properties of amines and amides. oup.comnih.gov However, care must be taken as thermal degradation in the GC inlet can sometimes create analytical artifacts. acs.org

Interactive Table: Typical Chromatographic Methods for Aromatic Amines/Amides

| Method | Column | Mobile Phase/Carrier Gas | Detection | Application |

| RP-HPLC | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Phosphate Buffer | UV or PDA | Purity testing, Assay, Stability studies nih.gov |

| UPLC-MS/MS | Biphenyl or C18 (e.g., 100 mm x 2.1 mm) | Acetonitrile/Formate Buffer (Gradient) | ESI-MS/MS (MRM) | Trace quantification, Bioanalysis nih.govnih.gov |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | MS (Scan or SIM) | Impurity profiling, analysis after derivatization nih.govnih.gov |

Method Development for Bioanalytical Applications

Analyzing this compound in biological matrices like plasma or urine presents unique challenges, primarily due to the complexity of the matrix and the low expected concentrations of the analyte. nih.gov LC-MS/MS is the method of choice for such applications because of its high sensitivity and selectivity. nih.gov

Key steps in developing a bioanalytical method include:

Sample Preparation: This is a critical step to remove interferences such as proteins and salts. nih.gov Common techniques include protein precipitation (using acetonitrile or isopropanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). acs.orgunizar.es For conjugated metabolites, an initial hydrolysis step (e.g., using acid or enzymes) may be required to release the parent compound. nih.gov

Chromatography: A robust UPLC method is developed to separate the analyte from endogenous matrix components that could cause ion suppression or enhancement in the MS source. acs.org

Mass Spectrometry: MS/MS parameters are optimized in MRM mode to ensure the highest sensitivity and specificity for the analyte and an internal standard. nih.gov The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery. acs.org

Validation: The method must be fully validated according to regulatory guidelines, assessing parameters like accuracy, precision, linearity, selectivity, recovery, and stability in the biological matrix. nih.gov

Impurity Profiling and Stability-Indicating Methods

Impurity Profiling: This involves the identification and quantification of any impurities present in the compound. These can originate from starting materials, by-products of the synthesis, or degradation. nih.gov A combination of LC-MS for detection and NMR for structural elucidation of unknown impurities is often employed. nih.gov Understanding the impurity profile is critical for quality control. The potential for some aromatic amine impurities to be mutagenic also necessitates careful evaluation. nih.gov

Stability-Indicating Methods: A stability-indicating method is a validated analytical procedure that can accurately measure the active compound in the presence of its degradation products, impurities, and excipients. researchgate.netyoutube.com Such methods are crucial for determining the shelf-life of a substance.

Forced Degradation: To develop a stability-indicating method, the compound is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.gov

Method Development: An HPLC or UPLC method is then developed to demonstrate that the peaks for the main compound and all the degradation products are well-separated (i.e., the method is specific). nih.govnih.gov The use of a PDA detector is vital here to check for peak purity and ensure no co-elution is occurring. youtube.com

Validation: The final method is validated to prove it is accurate, precise, linear, and robust for quantifying the decrease in the active compound and the increase in degradation products over time. nih.gov

Advanced Applications and Emerging Research Directions

Role in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in modern medicinal chemistry. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. nih.gov These fragments typically adhere to the "Rule of Three" (Ro3), which suggests a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a calculated partition coefficient (cLogP) of no more than three. nih.gov

2-(3-aminophenyl)-N-methylacetamide fits the profile of an ideal fragment. Its molecular structure is relatively simple, and it possesses key functional groups—an aromatic amine and an amide—that can form crucial interactions with protein targets. cymitquimica.com In an FBDD campaign, libraries of fragments are screened against a target protein, often using biophysical methods like Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR), to identify weak but efficient binders. nih.govnih.gov

Once a fragment like this compound is identified as a "hit," its binding mode is characterized, typically through X-ray crystallography. Medicinal chemists then use this structural information to elaborate on the fragment, a process known as fragment-to-lead evolution. This can involve "growing" the fragment by adding new chemical moieties to enhance affinity and selectivity or "linking" it with other fragments that bind to adjacent sites on the target. nih.govnih.gov The aminophenyl and N-methylacetamide portions of the molecule offer multiple points for such synthetic elaboration, making it a valuable starting point for developing more potent and specific drug candidates. cymitquimica.com

Table 1: Physicochemical Properties of this compound Relevant to FBDD

| Property | Value | Significance in FBDD |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O biosynth.com | Indicates a small molecule, suitable as a fragment. |

| Molecular Weight | 164.2 g/mol biosynth.com | Well within the "Rule of Three" (MW < 300 Da), ensuring it can access small binding pockets. |

| XLogP3 | 0.4 nih.gov | Complies with the "Rule of Three" (cLogP ≤ 3), suggesting good solubility and ligand efficiency. |

| Hydrogen Bond Donors | 1 (from the amino group) | Provides a key interaction point for binding to protein targets. |

| Hydrogen Bond Acceptors | 1 (from the carbonyl oxygen) | Offers another crucial point for hydrogen bonding with target residues. |

| Rotatable Bonds | 2 hit2lead.com | Low number of rotatable bonds provides conformational rigidity, which is favorable for binding. |

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a suite of techniques used to synthesize a large number of different but structurally related molecules in a short amount of time. umb.edu These collections of compounds, known as "libraries," are then screened for biological activity to identify promising new drug leads or other functional molecules. umb.edu

This compound serves as an excellent scaffold or building block for creating such libraries. Its utility stems from the presence of well-defined reactive sites that allow for the systematic introduction of chemical diversity.

Key reactive sites for combinatorial synthesis include:

The Primary Aromatic Amine (-NH₂): This group is highly versatile and can readily undergo a wide range of chemical transformations, such as acylation, sulfonylation, alkylation, and arylation, to introduce a variety of substituents.

The Phenyl Ring: The aromatic ring itself can be modified through electrophilic aromatic substitution reactions like halogenation or nitration, allowing for further diversification of the core structure.

The N-methylacetamide Moiety: While the amide bond is stable, the N-methyl group and the adjacent methylene (B1212753) group can potentially be sites for more complex chemical modifications.

By reacting the core scaffold of this compound with a diverse set of reactants (e.g., different acyl chlorides, sulfonyl chlorides, or aldehydes), researchers can rapidly generate a large library of analogs. This parallel synthesis approach is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) on a massive scale. umb.edu

Table 2: Potential for Diversification in Combinatorial Libraries

| Reactive Site | Potential Reactions | Resulting Functional Groups | Purpose of Diversification |

|---|---|---|---|

| Aromatic Amino Group | Acylation, Sulfonylation, Reductive Amination | Amides, Sulfonamides, Secondary/Tertiary Amines | Explore interactions with different protein residues, modulate solubility. |

| Phenyl Ring | Halogenation, Nitration, Friedel-Crafts | Halogens, Nitro groups, Alkyl/Acyl groups | Alter electronic properties, introduce new vectors for binding. |

| N-methylacetamide | Modification of the methyl or methylene group | Varied alkyl or functionalized chains | Fine-tune steric and electronic properties for optimal fit. |

Material Science Applications (e.g., Photoactive Materials)

Beyond pharmaceuticals, the structural attributes of this compound make it a candidate for applications in material science. The presence of both an amino group and an amide group allows it to be incorporated into polymers and other advanced materials. For instance, the amino group can act as a monomer in polymerization reactions to form polyamides or polyimides, which are known for their thermal stability and mechanical strength.

Furthermore, the compound can act as a ligand in coordination chemistry. The nitrogen and oxygen atoms can coordinate with metal ions, such as copper(II) or iron(III), to form metal complexes. These complexes may exhibit interesting magnetic or catalytic properties, opening avenues for the development of novel functional materials, including catalysts for organic reactions or precursors for magnetic materials.

While direct evidence for its use in photoactive materials is not prominent, the aminophenyl core is a common feature in many organic chromophores. By chemically modifying the scaffold—for example, by extending the conjugation of the aromatic system or by attaching electron-donating and electron-withdrawing groups—it is conceivable to design derivatives with specific photoactive or photoluminescent properties for use in sensors, organic light-emitting diodes (OLEDs), or other optoelectronic devices.

Controlled-Release Systems and Drug Delivery Innovations

Controlled-release drug delivery systems are designed to release a therapeutic agent at a predetermined rate over a specified period. This technology offers numerous advantages, including improved patient compliance, reduced side effects, and more stable drug concentrations in the bloodstream. google.com

Molecules like this compound, or more importantly, its therapeutically active derivatives, can be incorporated into such systems. A common approach involves encapsulating the active pharmaceutical ingredient (API) within a matrix made of biocompatible and biodegradable polymers. google.com The release of the drug can be controlled by the swelling and/or erosion of this polymer matrix. google.com

The physicochemical properties of a drug, such as its solubility and partition coefficient, influence its compatibility with different polymer systems and its release kinetics. The moderate polarity of this compound, suggested by its structure, would be a key factor in designing an appropriate controlled-release formulation. cymitquimica.com For instance, it could be formulated into a multi-layered tablet where the drug is contained in a central layer, and its release is modulated by outer barrier layers that swell and erode at a specific rate. google.com

Design of Targeted Therapies and Precision Medicine Approaches

One of the most promising applications of scaffolds like this compound is in the design of targeted therapies. These therapies are designed to interfere with specific molecules, often proteins, that are involved in the growth and progression of diseases like cancer.

Research has shown that derivatives of the aminophenyl-acetamide structure are key components of novel therapeutic agents. For example, the related compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has been identified as a novel scaffold for agents active against both sensitive and drug-resistant cancer cell lines. researchgate.netnih.gov In these more complex molecules, the aminophenyl-acetamide moiety often serves as a crucial "hinge-binding" element that anchors the inhibitor to its target protein, such as a kinase. researchgate.net

This highlights the role of this compound as a foundational structure in precision medicine. By using it as a starting point, medicinal chemists can design and synthesize more elaborate molecules that are tailored to inhibit specific biological targets, such as the protein kinase BCR-ABL in chronic myeloid leukemia or PRMT5 in certain solid tumors. nih.govresearchgate.nettargetedonc.com The goal is to achieve high potency against the disease-causing target while minimizing effects on healthy cells, which is the central tenet of targeted therapy. targetedonc.com

Table 3: Examples of Aminophenyl-Acetamide Derivatives in Targeted Therapy Research

| Compound/Scaffold Name | Therapeutic Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Anti-cancer (Melanoma, Pancreatic Cancer, CML) | Demonstrated high in vitro potency against both sensitive and resistant cancer cell lines. nih.gov | nih.gov |

| CHMFL-ABL-053 (contains a related aminophenylamino moiety) | BCR-ABL/SRC Kinase Inhibitor (Chronic Myeloid Leukemia) | A potent and selective inhibitor that suppresses tumor progression in xenograft models. researchgate.net | researchgate.net |

| AMG 193 (MTA-cooperative PRMT5 inhibitor) | PRMT5 in MTAP-deleted solid tumors | Represents a novel class of targeted therapeutics designed to induce synthetic lethality in specific cancer types. targetedonc.com | targetedonc.com |

Future Prospects in Medicinal Chemistry

The future for this compound in medicinal chemistry appears bright and multifaceted. Its inherent qualities as a versatile fragment and a synthetically tractable scaffold position it as a valuable starting point for the discovery of next-generation therapeutics.

Future research is likely to focus on several key areas:

Expansion of Kinase Inhibitor Programs: Given the success of related structures in targeting kinases, there will be continued efforts to use this scaffold to design novel inhibitors for other kinases implicated in cancer, inflammation, and neurodegenerative diseases.

Novel Target Classes: The utility of this fragment is unlikely to be limited to kinases. FBDD campaigns will likely explore its potential to bind to other important target classes, such as proteases, epigenetic enzymes, and protein-protein interaction sites.

Advanced Drug Delivery: As more potent derivatives are discovered, there will be a corresponding need to develop advanced drug delivery systems to improve their pharmacokinetic properties, reduce off-target effects, and enhance their therapeutic efficacy.

Integration with AI and Machine Learning: Computer-aided drug design methods will be increasingly used to predict how modifications to the this compound scaffold will affect its binding to various targets, helping to prioritize the synthesis of the most promising candidates. researchgate.net

Q & A

Q. What are the standard synthetic protocols for 2-(3-aminophenyl)-N-methylacetamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Substitution reactions to introduce the 3-aminophenyl group, often using nitrobenzene derivatives as precursors. For example, nitro groups can be reduced to amines via catalytic hydrogenation or iron powder under acidic conditions .

- Step 2 : Acetylation of the amine using methyl acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide moiety. Solvents like dichloromethane or DMF are used at 0–5°C to control exothermic reactions .

- Optimization : Reaction yields depend on pH, solvent polarity, and temperature. For instance, lower temperatures minimize side reactions like over-acetylation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify aromatic protons (δ 6.5–7.5 ppm) and acetamide carbonyl signals (δ ~170 ppm). Splitting patterns confirm substitution on the phenyl ring .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]+) and fragments, such as loss of the methylacetamide group (m/z ~105) .

- X-ray Crystallography : Resolves hydrogen-bonding motifs (e.g., N–H···O interactions) and confirms stereoelectronic effects of substituents .

Q. How does the 3-aminophenyl group influence the compound's reactivity in common organic transformations?

The electron-donating amine group activates the phenyl ring for electrophilic substitution (e.g., nitration, halogenation). However, competing reactions may occur:

- Oxidation : The amine can oxidize to nitro under strong oxidizing agents (e.g., KMnO4), requiring protective groups like acetyl during synthesis .

- Coupling Reactions : Suzuki-Miyaura cross-coupling is feasible with halogenated derivatives, enabling functionalization for drug discovery .

Advanced Research Questions

Q. How can computational modeling (e.g., OPLS force fields) predict the conformational stability of this compound?

- Methodology : The OPLS-AA force field, parametrized with ab initio data, simulates torsional energetics and nonbonded interactions. For example, rotational barriers of the acetamide group are calculated at the RHF/6-31G* level .

- Validation : Simulated structures are compared with crystallographic data (e.g., bond lengths ±0.02 Å) to assess accuracy. Deviations may indicate solvation effects not captured in vacuum models .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Case Study : In N-(3-chloro-2-methylphenyl) analogs, unexpected doublets in 1H NMR may arise from restricted rotation of the acetamide group. Variable-temperature NMR (VT-NMR) can distinguish dynamic effects from static substituent influences .

- Crystallographic Correlation : Hydrogen-bonding networks observed in X-ray structures (e.g., intermolecular N–H···O bonds) explain anomalous chemical shifts .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Stepwise Monitoring : Use TLC or HPLC to track intermediates. For example, incomplete reduction of nitro precursors can be detected via UV absorption at 270 nm .

- Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation minimizes byproducts compared to iron powder, which may require acidic workups .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (70:30) effectively separates amine intermediates from acetylated products .

Q. How does the compound interact with biological targets, and what assays validate these mechanisms?

- Hypothesis : The acetamide group may mimic peptide bonds, enabling inhibition of proteases or kinases.

- Assays :

Data Contradictions and Resolution

Q. Why do crystallographic studies show variable hydrogen-bonding motifs for structurally similar analogs?

- Example : In N-(3-methylphenyl) derivatives, the N–H bond adopts a syn conformation relative to meta-methyl groups, whereas nitro substituents induce anti conformations due to steric and electronic effects .

- Resolution : Comparative analysis of electron-density maps and Hirshfeld surfaces clarifies substituent-dependent packing patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.